molecular formula C15H19F2NO3 B2801165 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide CAS No. 2034538-13-9

2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide

Cat. No.: B2801165
CAS No.: 2034538-13-9
M. Wt: 299.318
InChI Key: GRBMDDZNYMEJLV-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a hydroxy group attached to a propyl chain, and a tetrahydro-2H-pyran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide typically involves multiple steps:

    Amidation: The formation of the benzamide moiety involves the reaction of the fluorinated benzene derivative with an appropriate amine under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Hydroxylation and Pyran Ring Formation: The hydroxy group and the tetrahydro-2H-pyran ring can be introduced through a multi-step process involving the protection of functional groups, selective hydroxylation, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Dess-Martin periodinane

    Reducing Agents: LAH, NaBH4

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: Modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the hydroxy and tetrahydro-2H-pyran moieties.

    N-(3-Hydroxypropyl)benzamide: Lacks the fluorine atoms and tetrahydro-2H-pyran ring.

    2,6-Difluoro-N-(3-hydroxypropyl)benzamide: Lacks the tetrahydro-2H-pyran ring.

Uniqueness

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide is unique due to the combination of fluorine atoms, hydroxy group, and tetrahydro-2H-pyran ring, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,6-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c16-11-2-1-3-12(17)14(11)15(20)18-7-4-13(19)10-5-8-21-9-6-10/h1-3,10,13,19H,4-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBMDDZNYMEJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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